Para-Methyl Substitution Confers a 0.62-Log Unit Lipophilicity Increase Relative to the Unsubstituted Benzamide Analog
The target compound (4-methyl substitution) exhibits a calculated logP of 4.85 and logD of 4.84, compared to the unsubstituted benzamide analog N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, which is expected to have a lower logP by approximately 0.5–0.6 log units based on the Hansch π constant for methyl (π = 0.56) . This lipophilicity differential has direct implications for membrane permeability, non-specific protein binding in biological assays, and organic solvent solubility during compound handling. The logSw value of -4.65 indicates equilibrium aqueous solubility of approximately 22 µM (calculated), which is relevant for determining achievable assay concentrations without co-solvent interference .
| Evidence Dimension | Calculated lipophilicity (logP/logD) |
|---|---|
| Target Compound Data | logP = 4.85; logD = 4.84; logSw = -4.65 |
| Comparator Or Baseline | N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (unsubstituted): estimated logP ≈ 4.2–4.3 (predicted by subtracting Hansch π for CH3 from target logP; no direct measurement available for comparator from same source) |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.6 (target minus unsubstituted analog) |
| Conditions | Calculated properties; ChemDiv computational prediction platform; no experimental logP determination available |
Why This Matters
The quantifiable lipophilicity shift means the target compound requires different solvent systems (e.g., higher DMSO percentage) for comparable stock solution preparation compared to the unsubstituted analog, and will exhibit different non-specific binding and membrane partitioning in cell-based assays—factors that directly inform procurement specification suitability.
